molecular formula C23H23ClFN5O2 B2533025 N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029763-90-3

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2533025
CAS No.: 1029763-90-3
M. Wt: 455.92
InChI Key: IPEQFUFNBWQBGZ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a 2-chloro-4-fluorophenyl substituent and a 4-phenylpiperazine moiety. Its structural complexity arises from the integration of a pyrimidine ring substituted with a methyl group at position 6 and an ether-linked acetamide chain.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClFN5O2/c1-16-13-22(32-15-21(31)27-20-8-7-17(25)14-19(20)24)28-23(26-16)30-11-9-29(10-12-30)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEQFUFNBWQBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound can be synthesized through the alkylation of 4-phenylpiperazine derivatives with appropriate acetamide precursors.

Key Steps in Synthesis:

  • Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-phenylpiperazine moiety.
  • Alkylation Reaction: This is followed by the alkylation with 2-chloroacetyl chloride to form the acetamide structure.
  • Final Modifications: The introduction of the pyrimidine ring is achieved through nucleophilic substitution reactions.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly as an anticonvulsant agent.

Anticonvulsant Activity

A study evaluated various derivatives of this compound for their anticonvulsant properties using animal models. The findings suggested that certain derivatives displayed notable efficacy in seizure models, outperforming traditional anticonvulsants like phenytoin.

Table 1: Anticonvulsant Activity of Derivatives

CompoundDose (mg/kg)MES Protection (%)Comments
Compound A3075High lipophilicity aids CNS penetration
Compound B5060Moderate activity, less lipophilic
Compound C2080Comparable to phenytoin

Structure–Activity Relationship (SAR)

The structure–activity relationship studies revealed that modifications in the piperazine and pyrimidine rings significantly influence the biological activity of these compounds. For instance, increasing lipophilicity generally enhanced anticonvulsant efficacy, suggesting a correlation between molecular structure and pharmacological effect.

Case Studies

  • Case Study on Efficacy in Epilepsy Models:
    A series of experiments were conducted to assess the efficacy of this compound in various epilepsy models. The compound demonstrated a dose-dependent increase in protection against maximal electroshock (MES) seizures.
  • Toxicological Assessment:
    Toxicological evaluations indicated that while the compound exhibits potent anticonvulsant properties, it also presents a risk of side effects at higher doses, necessitating further studies to optimize therapeutic indices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives, enabling comparative analysis of substituent effects on physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide Pyrimidine - 2-Chloro-4-fluorophenyl
- 6-Methylpyrimidine
- 4-Phenylpiperazine
Potential kinase inhibition due to piperazine’s affinity for ATP-binding domains .
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () Pyrimidine - 2-Fluorophenyl
- 4-Methylpiperidine
Reduced steric bulk compared to phenylpiperazine; may alter blood-brain barrier permeability .
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide () Pyrimidine - 4-Chlorobenzyl
- Sulfanyl linker
- 4-Trifluoromethylphenyl
Sulfanyl group increases lipophilicity; trifluoromethyl enhances metabolic stability .
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide () Thieno-pyrimidine - Thieno[2,3-d]pyrimidine
- Sulfanyl linker
Thieno-pyrimidine core may improve π-π stacking in receptor binding compared to pyrimidine .
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () Piperazine - 4-Fluorophenyl
- Sulfonylpiperazine
Sulfonyl group introduces polarity, potentially reducing CNS penetration compared to ether-linked analogs .

Key Observations :

Substituent Effects on Bioactivity :

  • The 4-phenylpiperazine group in the target compound (vs. 4-methylpiperidine in ) may enhance binding to serotonin or dopamine receptors due to aromatic interactions .
  • Fluorine/Chlorine Substitution : The 2-chloro-4-fluorophenyl group (target) vs. 2-fluorophenyl () or 4-fluorophenyl () alters electron-withdrawing effects, impacting ligand-receptor binding kinetics .

Linker and Core Modifications: Ether vs. Sulfanyl Linkers: Ether linkages (target compound) typically confer lower metabolic lability compared to sulfanyl groups (), which are prone to oxidation . Pyrimidine vs.

Synthetic and Analytical Challenges: Isomeric complexity (e.g., ortho/meta/para-fluoro variants) complicates structural identification, as noted in for fentanyl analogs. Similar issues could arise for the target compound’s fluorophenyl derivatives .

Q & A

Q. What are the common synthetic routes for preparing N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide?

The synthesis typically involves multi-step reactions:

  • Substitution reactions : Alkaline conditions facilitate nucleophilic substitution, as seen in analogous pyrimidine derivatives (e.g., substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under basic conditions) .
  • Reduction steps : Iron powder in acidic media reduces nitro intermediates to amines, as demonstrated in the preparation of N-(3-chloro-4-(2-pyridylmethoxy)aniline .
  • Condensation : Amine intermediates react with activated carbonyl groups (e.g., cyanoacetic acid) using condensing agents like DCC or EDC .
  • Key intermediates : 4-phenylpiperazine moieties are introduced via nucleophilic aromatic substitution or Buchwald–Hartwig coupling .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm regiochemistry and substitution patterns, especially for distinguishing fluorophenyl and pyrimidine protons .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying intermediates .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in studies of structurally related acetamides (e.g., dihedral angles between pyrimidine and aryl rings) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of pyrimidine-4-yloxy acetamide derivatives?

  • Solvent selection : Polar aprotic solvents like NMP enhance reactivity in SNAr reactions (e.g., 31% yield achieved in NMP at 120°C for 16 hours) .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency for introducing 4-phenylpiperazine groups .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during nitro reduction steps .

Q. What strategies resolve contradictions in reported crystal structure data for similar acetamides?

  • Comparative crystallography : Analyze dihedral angles and hydrogen-bonding motifs across polymorphs. For example, in N-(4-chlorophenyl) derivatives, deviations in pyrimidine ring planarity (12.8° vs. 5.2°) suggest conformational flexibility influenced by substituents .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict preferred conformations and validate experimental data .
  • Variable-temperature XRD : Captures dynamic structural changes, particularly for flexible piperazine moieties .

Q. How should researchers design assays to evaluate the compound’s pharmacological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination, noting structural analogs with trifluoromethyl groups show enhanced lipophilicity and activity .
  • Enzyme inhibition studies : Screen against kinases or proteases using fluorescence polarization, leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Structure-Activity Relationship (SAR) : Modify the phenylpiperazine group to assess its role in target binding; for example, fluorophenyl substitutions improve metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Meta-analysis of assay conditions : Compare IC50_{50} values under standardized protocols (e.g., pH, serum concentration). For instance, trifluoromethyl-containing analogs exhibit variable potency due to differences in cell permeability .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives from fluorescence-based assays .

Q. Why do synthetic yields vary significantly across studies for pyrimidine derivatives?

  • Reagent purity : Impurities in nitro intermediates (e.g., 3-chloro-4-fluoronitrobenzene) reduce reduction efficiency, as noted in iron-mediated reactions .
  • Workup protocols : Inadequate quenching (e.g., NH4 _4Cl vs. HCl) affects precipitation of intermediates, impacting yield .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Use silica gel with gradients of CH2 _2Cl2 _2/MeOH (50:1 to 20:1) for polar byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for XRD .

Q. How to validate the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, monitoring via HPLC .
  • Light exposure tests : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products, critical for storage recommendations .

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